molecular formula C11H24Cl2N2 B1603989 1-(4-Piperidinylmethyl)piperidine dihydrochloride CAS No. 32832-17-0

1-(4-Piperidinylmethyl)piperidine dihydrochloride

Cat. No. B1603989
Key on ui cas rn: 32832-17-0
M. Wt: 255.22 g/mol
InChI Key: UAWBHEZCKIEEAS-UHFFFAOYSA-N
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Patent
US06784182B2

Procedure details

A solution of 4-(piperidin-1-ylmethyl)pyridine (10.0 g, 0.056 mol; prepared using a similar procedure to that described in US430491) and platinum oxide (1.5 g) in 55 mL of ethanol and 18 mL of 12 N HCl was placed under an atmosphere of hydrogen (4.1 bar, 60 psig). After 15 h, the mixture was filtered, concentrated, and residue triturated with methanol affording 9.0 g of the title compound as a bis hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:14]>C(O)C.[Pt]=O>[ClH:14].[ClH:14].[N:1]1([CH2:7][CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CC1=CC=NC=C1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
residue triturated with methanol affording 9.0 g of the title compound as a bis hydrochloride salt

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
Cl.Cl.N1(CCCCC1)CC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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